1-butyl-3-(ethoxymethyl)-1H-pyrazole
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Overview
Description
1-Butyl-3-(ethoxymethyl)-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a butyl group and an ethoxymethyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-butyl-3-(ethoxymethyl)-1H-pyrazole typically involves the reaction of 1H-pyrazole with butyl bromide and ethoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
1H-pyrazole+butyl bromide+ethoxymethyl chloride→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-3-(ethoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-Butyl-3-(ethoxymethyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-butyl-3-(ethoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
- 1-Butyl-3-methylimidazolium chloride
- 1-Butyl-3-methylimidazolium nitrate
- 1-Butyl-3-methylimidazolium tetrafluoroborate
Comparison: 1-Butyl-3-(ethoxymethyl)-1H-pyrazole is unique due to the presence of both butyl and ethoxymethyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds like 1-butyl-3-methylimidazolium chloride, it may exhibit different solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
1-butyl-3-(ethoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-3-5-7-12-8-6-10(11-12)9-13-4-2/h6,8H,3-5,7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFAJDDEMWEJIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CC(=N1)COCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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